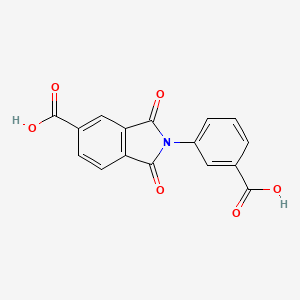

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Vue d'ensemble

Description

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of phthalic acid derivatives It is characterized by the presence of a phthalimide core substituted with a carboxyphenyl group

Méthodes De Préparation

The synthesis of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common synthetic route includes:

Reaction of Phthalic Anhydride with 3-Aminobenzoic Acid: This step forms the phthalimide core.

Oxidation and Carboxylation: The intermediate product is then oxidized and carboxylated to introduce the carboxyphenyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted phthalimides and carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit potential anticancer activity. A study highlighted the effectiveness of benzene-poly-carboxylic acid complexes in inducing apoptosis in human breast cancer cells. This mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, suggesting that derivatives of this compound may have similar therapeutic effects against various cancers .

Case Study:

- Study Title: "Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent"

- Findings: The compound induced apoptosis in breast cancer cells with minimal side effects in preliminary trials. This suggests a promising avenue for developing new cancer therapies based on structural analogs of this compound.

Materials Science

2.1 Polymer Chemistry

The compound's carboxylic acid functional group allows it to participate in various polymerization reactions. It can serve as a monomer or crosslinking agent in the synthesis of novel polymeric materials with enhanced properties.

Data Table: Applications in Polymer Chemistry

| Application Area | Description |

|---|---|

| Crosslinking Agents | Used to enhance thermal stability and mechanical strength of polymers. |

| Monomer for Polymers | Can be polymerized to create biodegradable plastics or hydrogels. |

Analytical Chemistry

3.1 Chromatography and Mass Spectrometry

The compound can be utilized as a standard in chromatographic techniques for the analysis of complex mixtures containing carboxylic acids. Its distinct structure allows for effective separation and identification during high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.

Case Study:

- Study Title: "Profiling Carboxyl Compounds Using UHPLC-HRMS"

- Findings: The compound was used as a reference standard to optimize derivatization conditions for analyzing carboxyl compounds in various samples, demonstrating its utility in analytical applications .

Biological Studies

4.1 Neuropharmacology

Recent studies have explored the role of carboxylic acids in modulating neurotransmitter systems. The analogs of this compound are being investigated for their potential as competitive antagonists for ionotropic glutamate receptors, which are vital in neurological disorders.

Data Table: Biological Activity Profile

| Activity Type | Description |

|---|---|

| NMDA Receptor Antagonism | Compounds show selectivity for NMDA receptors, potentially aiding in the treatment of neurodegenerative diseases. |

| Caspase Activation | Induces apoptosis through caspase pathways, relevant for cancer research. |

Mécanisme D'action

The mechanism of action of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the carboxyl and phthalimide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid include other phthalimide derivatives and carboxyphenyl-substituted compounds. Some examples are:

Phthalimide: The parent compound, which lacks the carboxyphenyl substitution.

N-Phenylphthalimide: A derivative with a phenyl group instead of a carboxyphenyl group.

3-Carboxyphthalic Acid: A related compound with carboxyl groups on the phthalic acid core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known by its CAS number 38250-60-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₉NO₆

- Molecular Weight : 311.25 g/mol

- Structure : The compound features a dioxoisoindoline core with carboxyl groups that contribute to its reactivity and solubility properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 15.2 | Moderate inhibition |

| MCF-7 (Breast Cancer) | 12.5 | Strong inhibition |

| A549 (Lung Cancer) | 18.0 | Moderate inhibition |

The IC50 values suggest that the compound is particularly effective against breast cancer cells, indicating a potential for targeted cancer therapies.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.

- Inhibition of Cell Cycle Progression : It has been observed to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.

Antioxidant Properties

In addition to its anticancer activity, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This effect is crucial for protecting normal cells from damage caused by reactive oxygen species (ROS), which are often elevated in cancerous tissues.

Case Studies and Research Findings

- Study on HepG2 Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in HepG2 cells. The researchers noted an increase in apoptotic markers after treatment, confirming the compound's role in inducing apoptosis .

- Breast Cancer Research : In another study focusing on MCF-7 cells, the compound was shown to inhibit proliferation and induce apoptosis through mitochondrial pathways. The results indicated that it could be developed as a therapeutic agent for breast cancer .

- Antioxidant Activity Assessment : A comparative study assessed the antioxidant capabilities of various compounds, including this compound. The results showed that it effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes .

Propriétés

IUPAC Name |

2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQWSBAUSJDYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.